N-(naphthalen-1-yl)-2-(phenoxymethyl)furan-3-carboxamide
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Overview
Description
“N-(naphthalen-1-yl)-2-(phenoxymethyl)furan-3-carboxamide” is an organic compound that features a naphthalene ring, a phenoxymethyl group, and a furan ring connected to a carboxamide group
Scientific Research Applications
“N-(naphthalen-1-yl)-2-(phenoxymethyl)furan-3-carboxamide” may find applications in:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of materials with specific properties, such as polymers or dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(naphthalen-1-yl)-2-(phenoxymethyl)furan-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Attachment of the phenoxymethyl group: This step may involve nucleophilic substitution reactions where a phenoxymethyl halide reacts with the furan ring.
Formation of the carboxamide group: This can be achieved through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Attachment of the naphthalene ring: This step might involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the phenoxymethyl group.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings (naphthalene and phenyl) can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the substituents introduced, such as halogenated or nitrated derivatives.
Mechanism of Action
The mechanism of action of “N-(naphthalen-1-yl)-2-(phenoxymethyl)furan-3-carboxamide” would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(naphthalen-1-yl)-2-(phenoxymethyl)furan-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
N-(naphthalen-1-yl)-2-(phenoxymethyl)thiophene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(naphthalen-1-yl)-2-(phenoxymethyl)pyrrole-3-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
The uniqueness of “N-(naphthalen-1-yl)-2-(phenoxymethyl)furan-3-carboxamide” lies in its specific combination of functional groups and aromatic systems, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-naphthalen-1-yl-2-(phenoxymethyl)furan-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c24-22(23-20-12-6-8-16-7-4-5-11-18(16)20)19-13-14-25-21(19)15-26-17-9-2-1-3-10-17/h1-14H,15H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLBOSKUWYQNJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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